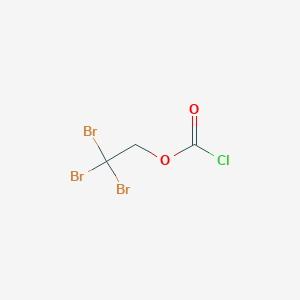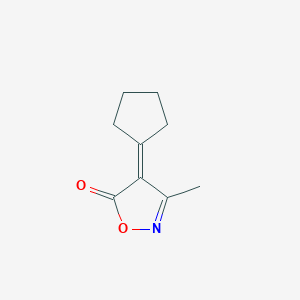
Depolipon
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of P-butylaminobenzoyldiethylaminoethyl hydrochloride involves the esterification of p-butylaminobenzoic acid with diethylaminoethanol. The reaction typically requires an acid catalyst, such as hydrochloric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In industrial settings, the production of P-butylaminobenzoyldiethylaminoethyl hydrochloride follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to ensure high yield and purity of the final product. The compound is then purified through recrystallization and dried to obtain the hydrochloride salt.
Chemical Reactions Analysis
Types of Reactions
P-butylaminobenzoyldiethylaminoethyl hydrochloride undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the diethylaminoethyl group can be replaced by other nucleophiles.
Hydrolysis: The ester bond in the compound can be hydrolyzed under acidic or basic conditions to yield p-butylaminobenzoic acid and diethylaminoethanol.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common in typical applications.
Common Reagents and Conditions
Hydrochloric Acid: Used as a catalyst in the esterification process.
Sodium Hydroxide: Used in hydrolysis reactions to break the ester bond.
Oxidizing Agents: Such as potassium permanganate, can be used for oxidation reactions.
Major Products Formed
P-butylaminobenzoic Acid: Formed through hydrolysis of the ester bond.
Diethylaminoethanol: Another product of hydrolysis.
Scientific Research Applications
P-butylaminobenzoyldiethylaminoethyl hydrochloride has several scientific research applications:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its effects on nerve cells and its potential use in nerve block studies.
Medicine: Widely used as a local anesthetic in various medical procedures, including dental and minor surgical procedures.
Industry: Employed in the formulation of topical anesthetic creams and gels.
Mechanism of Action
The primary mechanism of action of P-butylaminobenzoyldiethylaminoethyl hydrochloride is the blockade of sodium channels in nerve cells. By inhibiting the influx of sodium ions, the compound prevents the initiation and propagation of action potentials, leading to a loss of sensation in the targeted area . This mechanism is similar to other local anesthetics, such as lidocaine and bupivacaine.
Comparison with Similar Compounds
Similar Compounds
Lidocaine: Another widely used local anesthetic with a similar mechanism of action.
Bupivacaine: Known for its longer duration of action compared to lidocaine.
Procaine: An older local anesthetic with a shorter duration of action.
Uniqueness
P-butylaminobenzoyldiethylaminoethyl hydrochloride is unique in its specific use for spinal anesthesia in Japan during the mid-20th century. Its effectiveness in providing localized anesthesia with minimal systemic effects made it a preferred choice in certain medical specialties .
Properties
CAS No. |
16488-48-5 |
|---|---|
Molecular Formula |
C17H29ClN2O2 |
Molecular Weight |
328.9 g/mol |
IUPAC Name |
2-(diethylamino)ethyl 4-(butylamino)benzoate;hydrochloride |
InChI |
InChI=1S/C17H28N2O2.ClH/c1-4-7-12-18-16-10-8-15(9-11-16)17(20)21-14-13-19(5-2)6-3;/h8-11,18H,4-7,12-14H2,1-3H3;1H |
InChI Key |
XTIUAXFQEAMQRU-UHFFFAOYSA-N |
SMILES |
CCCCNC1=CC=C(C=C1)C(=O)OCC[NH+](CC)CC.[Cl-] |
Canonical SMILES |
CCCCNC1=CC=C(C=C1)C(=O)OCCN(CC)CC.Cl |
| 16488-48-5 | |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2,4-Dihydro-4-[(2-hydroxy-4-nitrophenyl)azo]-5-methyl-2-phenyl-3H-pyrazol-3-one](/img/structure/B98986.png)








